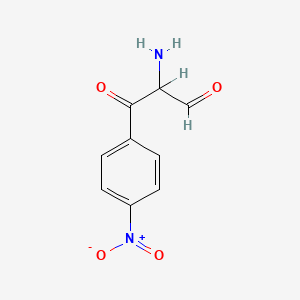
1-(4-Nitrophenyl)-2-amino-1,3-propandedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-2-amino-1,3-propandedione is an organic compound characterized by the presence of a nitrophenyl group attached to a propanedione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2-amino-1,3-propandedione typically involves the reaction of 4-nitrobenzaldehyde with a suitable amine and a diketone. One common method includes the condensation of 4-nitrobenzaldehyde with 2-amino-1,3-propanedione under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitrophenyl)-2-amino-1,3-propandedione undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-2-amino-1,3-propandedione.
Oxidation: Corresponding oximes or nitriles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-2-amino-1,3-propandedione has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-2-amino-1,3-propandedione involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)-2-amino-1,3-propanediol: Similar structure but with a diol group instead of a diketone.
1-(4-Nitrophenyl)-2-amino-1,3-propanediamine: Contains an additional amino group.
1-(4-Nitrophenyl)-2-amino-1,3-propanenitrile: Contains a nitrile group instead of a diketone.
Uniqueness: 1-(4-Nitrophenyl)-2-amino-1,3-propandedione is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
90417-68-8 |
|---|---|
Molekularformel |
C9H8N2O4 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
2-amino-3-(4-nitrophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H8N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-5,8H,10H2 |
InChI-Schlüssel |
ZIMDJKOGIYHXMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(C=O)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(C=O)N)[N+](=O)[O-] |
Synonyme |
1-(4-nitrophenyl)-2-amino-1,3-propandedione nitrophenylaminopropanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















